molecular formula C7H9ClN2O3 B11897696 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one CAS No. 1346697-64-0

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one

Cat. No.: B11897696
CAS No.: 1346697-64-0
M. Wt: 204.61 g/mol
InChI Key: BEDGOTBJVXBHSE-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position and a 2-methoxyethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Etherification: The 2-methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyridazinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyridazine ring.

    Reduction Products: Reduced derivatives of the pyridazine ring.

    Hydrolysis Products: Corresponding alcohol and pyridazinone derivatives.

Scientific Research Applications

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or tool compound in biological assays to study enzyme activity or receptor binding.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(2-hydroxyethoxy)pyridazin-3(2H)-one: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.

    4-Chloro-5-(2-ethoxyethoxy)pyridazin-3(2H)-one: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

    4-Chloro-5-(2-methoxypropoxy)pyridazin-3(2H)-one: Similar structure but with a methoxypropoxy group instead of a methoxyethoxy group.

Uniqueness

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is unique due to the presence of the methoxyethoxy group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-4-(2-methoxyethoxy)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-12-2-3-13-5-4-9-10-7(11)6(5)8/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGOTBJVXBHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=O)NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856326
Record name 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-64-0
Record name 3(2H)-Pyridazinone, 4-chloro-5-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346697-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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